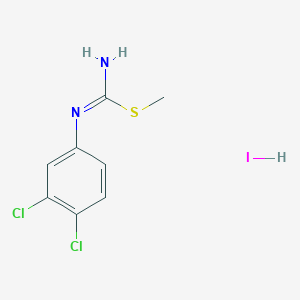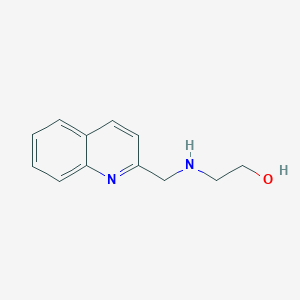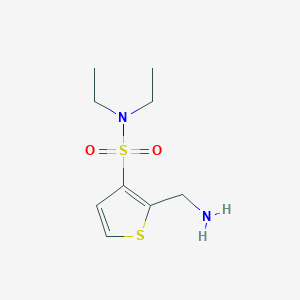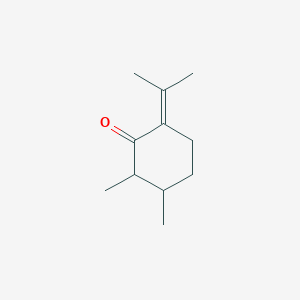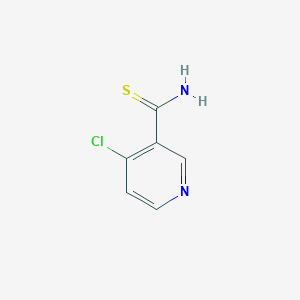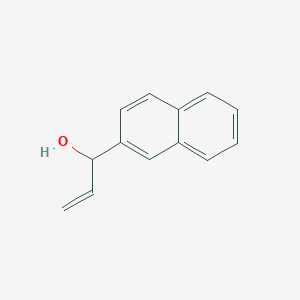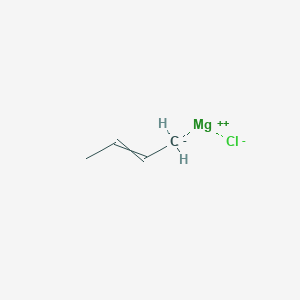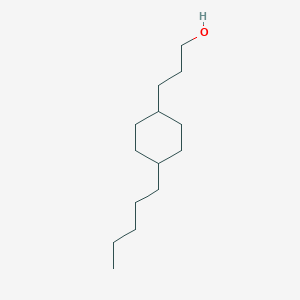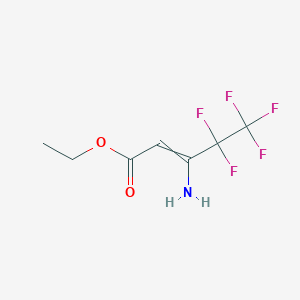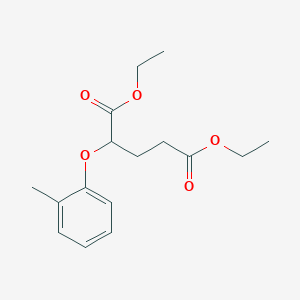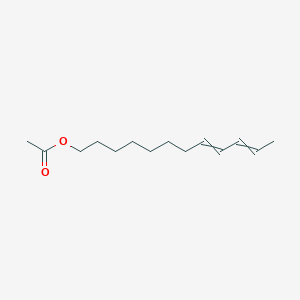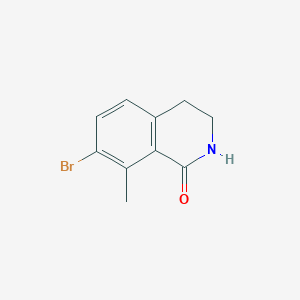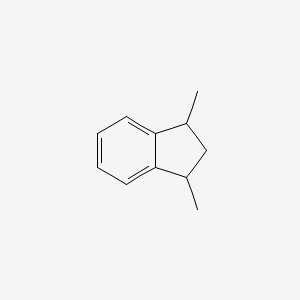![molecular formula C22H27ClFN3O4 B8566489 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide](/img/structure/B8566489.png)
4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
. This compound is a derivative of moxifloxacin, a fluoroquinolone antibiotic. It is characterized by its yellow solid appearance and has a molecular weight of 451.9188832 g/mol . The compound is known for its high melting point, ranging from 237-240°C .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxy Moxifloxacin Hydrochloride involves multiple steps, starting from the basic structure of moxifloxacinThe reaction conditions often require the use of solvents like DMSO and methanol, and the reactions are carried out under inert atmosphere conditions to prevent any unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like chromatography for purification. The production is carried out in controlled environments to ensure consistency and quality of the final product .
化学反応の分析
Types of Reactions: 8-Ethoxy Moxifloxacin Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols. Substitution reactions can produce a variety of products, including halogenated compounds and amines.
科学的研究の応用
8-Ethoxy Moxifloxacin Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: It is used in studies related to bacterial resistance and the development of new antibiotics.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
作用機序
The mechanism of action of 8-Ethoxy Moxifloxacin Hydrochloride involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, the compound prevents the bacteria from replicating and transcribing their DNA, leading to bacterial cell death. The molecular targets include the DNA gyrase and topoisomerase IV enzymes, and the pathways involved are related to DNA replication and transcription .
類似化合物との比較
8-Ethoxy Moxifloxacin Hydrochloride can be compared with other fluoroquinolone antibiotics, such as:
- Ciprofloxacin
- Levofloxacin
- Ofloxacin
Uniqueness: The unique feature of 8-Ethoxy Moxifloxacin Hydrochloride is the presence of the ethoxy group at the 8th position, which enhances its antibacterial activity and spectrum of action compared to other fluoroquinolones .
特性
分子式 |
C22H27ClFN3O4 |
|---|---|
分子量 |
451.9 g/mol |
IUPAC名 |
4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C22H27ClFN3O4/c1-30-21-13-27(8-2-10-31-15-5-3-14(24)4-6-15)9-7-19(21)26-22(29)16-11-17(23)18(25)12-20(16)28/h3-6,11-12,19,21,28H,2,7-10,13,25H2,1H3,(H,26,29) |
InChIキー |
WUYNAGSDZADZCE-UHFFFAOYSA-N |
正規SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-(2-sulfanylethyl)urea](/img/structure/B8566411.png)
